molecular formula C6H8N2O2S B12951364 (R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid

(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid

Cat. No.: B12951364
M. Wt: 172.21 g/mol
InChI Key: ZXTOHPCVEPZUIA-GSVOUGTGSA-N
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Description

®-2-(1-Aminoethyl)thiazole-5-carboxylic acid is a chiral compound featuring a thiazole ring, an aminoethyl group, and a carboxylic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions For instance, starting with a thioamide and an α-halo ketone can lead to the formation of the thiazole ring

Industrial Production Methods

Industrial production of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

®-2-(1-Aminoethyl)thiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of functional groups allow it to participate in various biochemical pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-5-carboxylic acid: Lacks the aminoethyl group.

    2-Aminoethylthiazole: Lacks the carboxylic acid group.

    Thiazole-4-carboxylic acid: Differently substituted thiazole ring.

Uniqueness

®-2-(1-Aminoethyl)thiazole-5-carboxylic acid is unique due to the combination of its chiral center, aminoethyl group, and carboxylic acid group. This combination imparts specific chemical and biological properties that distinguish it from other thiazole derivatives.

Biological Activity

(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid, often referred to as 2-AETCA, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Structure and Properties

2-AETCA features a thiazole ring, which is a five-membered heterocycle containing nitrogen and sulfur atoms, alongside a carboxylic acid group and an amine group. This structural composition allows for various chemical interactions, such as hydrogen bonding and the formation of salts, making it a promising scaffold for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2-AETCA and its derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines:

  • K563 Leukemia Cells : A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives exhibited significant antiproliferative effects comparable to dasatinib, a well-known anticancer drug. One notable derivative demonstrated an IC50 value similar to dasatinib against K563 cells .
  • Solid Tumors : Other derivatives were tested against mammary and colon carcinoma cells. For instance, one derivative displayed IC50 values of 20.2 µM and 21.6 µM against MCF-7 and HT-29 cells, respectively .

The structure-activity relationship studies suggest that modifications on the thiazole core can enhance anticancer potency. Notably, compounds with specific substitutions showed improved selectivity against cancer cells while exhibiting reduced toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer effects, 2-AETCA has demonstrated antimicrobial properties:

  • Bactericidal Activity : Certain derivatives have shown selective bactericidal activity against Gram-positive pathogens, with minimum inhibitory concentrations (MIC) ranging from 1–64 µg/mL. Particularly strong activity was noted against Staphylococcus aureus, with MIC values as low as 1–2 µg/mL .
  • Antifungal Effects : The compound also exhibited antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris, highlighting its potential in treating resistant infections .

The biological activities of 2-AETCA are attributed to its ability to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For example, some derivatives have been identified as ATP-competitive inhibitors targeting kinesins involved in mitotic processes, leading to multipolar spindle formation in centrosome-amplified cancer cells .

Synthesis Pathways

The synthesis of 2-AETCA typically involves several steps:

  • Formation of Thiazole Ring : Initial reactions create the thiazole core through cyclization processes involving thiourea derivatives.
  • Introduction of Functional Groups : Subsequent reactions introduce the aminoethyl group and carboxylic acid functionalities, which are crucial for biological activity.
  • Modification for Potency : Further chemical modifications can enhance the efficacy and selectivity of the resulting compounds .

Case Study 1: Antiproliferative Effects on K563 Cells

A study evaluated the antiproliferative effects of various derivatives on K563 leukemia cells. The results indicated that certain modifications significantly enhanced potency compared to standard treatments like dasatinib.

CompoundIC50 (µM)Cell Line
Dasatinib<1K563
Derivative A0.5K563
Derivative B20.2MCF-7
Derivative C21.6HT-29

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of selected derivatives against resistant strains:

PathogenMIC (µg/mL)
Staphylococcus aureus1–2
Candida aurisVariable
Aspergillus fumigatusVariable

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)/t3-/m1/s1

InChI Key

ZXTOHPCVEPZUIA-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C1=NC=C(S1)C(=O)O)N

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)N

Origin of Product

United States

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